molecular formula C14H11F4NO B5767808 (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amine

(2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amine

Cat. No. B5767808
M. Wt: 285.24 g/mol
InChI Key: WVYMAYGDXFWODB-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amine, also known as 2-MeO-4-TFMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes such as learning, memory, and synaptic plasticity.

Scientific Research Applications

(2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA has been used in various scientific studies to investigate the role of mGluR5 in neurological processes. For example, it has been shown to block the effects of mGluR5 activation on synaptic plasticity in the hippocampus, a brain region involved in learning and memory. It has also been used to study the involvement of mGluR5 in drug addiction, as this receptor has been implicated in the rewarding effects of drugs of abuse such as cocaine and alcohol.

Mechanism of Action

As mentioned earlier, (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA is a selective antagonist of mGluR5. This means that it binds to the receptor and prevents its activation by glutamate, the neurotransmitter that normally binds to mGluR5 and triggers downstream signaling pathways. By blocking mGluR5 activation, (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA can modulate various neurological processes that involve this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA are largely dependent on its target receptor, mGluR5. As an antagonist of this receptor, (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA can modulate various processes such as synaptic plasticity, learning, and memory. It has also been shown to affect the reward pathway in the brain, which is involved in drug addiction. In addition, (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA has been found to have anti-inflammatory effects in certain animal models, suggesting a potential therapeutic application in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and investigate its role in various neurological processes. However, a limitation of using (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA is that it may have off-target effects on other receptors or signaling pathways, which could complicate data interpretation. In addition, the synthesis of (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for research on (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA. One area of interest is its potential therapeutic applications, particularly in neurological and inflammatory diseases. Another direction is to investigate the effects of (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA on other neurological processes beyond synaptic plasticity and drug addiction. Finally, there is a need for more studies on the safety and toxicity of (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA, particularly in animal models and human cell lines.

Synthesis Methods

The synthesis of (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA involves several steps. Firstly, 2,3,4,5-tetrafluorophenylacetic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine to produce the desired product, (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA. The purity of the compound can be improved by recrystallization or chromatographic purification.

properties

IUPAC Name

2,3,4,5-tetrafluoro-N-(2-methoxyphenyl)-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO/c1-19(9-5-3-4-6-11(9)20-2)10-7-8(15)12(16)14(18)13(10)17/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYMAYGDXFWODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1OC)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5212513

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